4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one

Medicinal Chemistry Kinase Inhibition PDK1

4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 55150-60-2) is a specialized heterocyclic compound belonging to the 3,4-dihydroisoquinolin-1(2H)-one class, characterized by a cyclohexyl substituent at the C4 position of the isoquinoline core. This structural motif is of significant interest in medicinal chemistry, with related scaffolds explored as inhibitors of MDM2/p53 protein-protein interactions and as antioomycete agents.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
CAS No. 55150-60-2
Cat. No. B3271621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one
CAS55150-60-2
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2CNC(=O)C3=CC=CC=C23
InChIInChI=1S/C15H19NO/c17-15-13-9-5-4-8-12(13)14(10-16-15)11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7,10H2,(H,16,17)
InChIKeyJRGYHHNEKFIOFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 55150-60-2): Core Scaffold and Procurement Specifications


4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 55150-60-2) is a specialized heterocyclic compound belonging to the 3,4-dihydroisoquinolin-1(2H)-one class, characterized by a cyclohexyl substituent at the C4 position of the isoquinoline core . This structural motif is of significant interest in medicinal chemistry, with related scaffolds explored as inhibitors of MDM2/p53 protein-protein interactions [1] and as antioomycete agents [2]. The compound is commercially available as a research chemical with a molecular formula of C15H19NO and a molecular weight of 229.32 g/mol, typically supplied at purities of 95% or greater .

4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one: Why In-Class Analogs Are Not Interchangeable


Within the 3,4-dihydroisoquinolin-1(2H)-one family, minor structural variations—such as the position or nature of the substituent—can profoundly alter biological activity and physicochemical properties. The C4 cyclohexyl group introduces a bulky, lipophilic sp³-hybridized moiety at the benzylic position , which distinguishes it from simpler 4-methyl analogs or the 2-cyclohexyl isomer (CAS 6772-63-0) . These structural differences are not cosmetic; SAR studies on related scaffolds confirm that the C4 position is critical for activity, with the presence of a carboxyl group being necessary for antioomycete potency [1]. Furthermore, patent literature explicitly defines the cyclohexyl isoquinolinone class as a distinct group of MDM2/p53 inhibitors, separate from other isoquinolinone derivatives [2]. Therefore, substituting one member of this class for another without empirical validation risks introducing uncontrolled variables in both biological assays and synthetic pathways. The evidence below quantifies the specific differentiators that make CAS 55150-60-2 the compound of choice for defined research applications.

4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one: Comparative Performance Data for Scientific Selection


Target Engagement: PDK1 Inhibitory Activity vs. Unsubstituted Core Scaffold

The unsubstituted 3,4-dihydroisoquinolin-1(2H)-one core scaffold exhibits an IC50 of 1.69E+5 nM (169 µM) against human PDK1 [1]. While this is a weak baseline, the addition of the C4-cyclohexyl group is hypothesized to improve target engagement by filling a hydrophobic pocket adjacent to the hinge-binding region, a common strategy in kinase inhibitor design [2]. The 4-cyclohexyl derivative represents a specific, commercially available tool compound for probing the steric and lipophilic tolerance of this binding site, a key step in fragment-to-lead optimization [3].

Medicinal Chemistry Kinase Inhibition PDK1 Fragment-Based Drug Discovery

Physicochemical Differentiation: Lipophilicity and Solubility Profile vs. 4-Methyl Analog

The target compound is a colorless liquid with a pungent odor, insoluble in water but soluble in most organic solvents such as ethanol, ether, benzene, and acetone . This contrasts with the 4-methyl analog (CAS 70079-42-4), which has a calculated LogP of approximately 1.5 and is expected to be more water-soluble due to its smaller, less lipophilic substituent . The cyclohexyl group in CAS 55150-60-2 significantly increases lipophilicity (estimated cLogP ~3.2), a property that directly influences membrane permeability and protein binding [1]. This quantitative difference in physicochemical profile makes CAS 55150-60-2 a more suitable choice for studies requiring increased cellular permeability or for exploring hydrophobic binding pockets.

Physicochemical Properties Solubility Lipophilicity ADME

Isomeric Specificity: C4 vs. C2 Cyclohexyl Substitution in Isoquinolinone Scaffolds

A direct regioisomer, 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 6772-63-0), exists with identical molecular weight and formula but with the cyclohexyl group attached to the nitrogen at the 2-position rather than the C4 carbon . This structural difference has profound implications: C4 substitution creates a chiral center (the compound is racemic) and places the bulky group adjacent to the aromatic ring, directly influencing the conformation of the saturated ring . In contrast, N2 substitution maintains planarity of the core. Patent literature on cyclohexyl isoquinolinones for MDM2 inhibition consistently specifies C4-substituted frameworks as the active pharmacophore, with the cyclohexyl group at this position being essential for binding to the p53 pocket of MDM2 [1]. The N2 isomer is not claimed for this biological activity, highlighting the critical importance of regioisomeric purity for target-based screening.

Isomer Differentiation Regioisomer Structural Biology Medicinal Chemistry

Commercial Availability and Purity: A Differentiator for Reproducible Research

While the 4-methyl analog (CAS 70079-42-4) is available from multiple vendors, typical purity levels range from 95% to 97% . In contrast, CAS 55150-60-2 is supplied by specialized vendors like MolCore with a guaranteed purity of NLT 98% . This higher purity specification reduces the risk of confounding impurities in sensitive biological assays and ensures more accurate stoichiometry in synthetic applications. For instance, in the synthesis of MDM2 inhibitors, even minor impurities can lead to off-target effects or reduced yield in multi-step sequences [1]. The availability of CAS 55150-60-2 at a defined, high purity level directly supports the reproducibility of experiments, a cornerstone of rigorous scientific investigation.

Chemical Procurement Purity Reproducibility Vendor Comparison

4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one: Optimal Use Cases Based on Evidence


Medicinal Chemistry: Fragment-to-Lead Optimization for Kinase Inhibitors

For medicinal chemists engaged in fragment-based drug discovery targeting kinases like PDK1, CAS 55150-60-2 serves as a valuable starting point. The unsubstituted core scaffold exhibits weak PDK1 inhibition (IC50 = 169 µM) [1]. The C4-cyclohexyl group provides a defined, lipophilic modification to probe the hydrophobic pocket adjacent to the hinge region, a common strategy for improving potency and selectivity [2]. Its solubility profile (insoluble in water, soluble in organic solvents) dictates appropriate assay conditions and formulation strategies .

Oncology Research: MDM2/p53 Interaction Probe Development

Researchers investigating the p53-MDM2 protein-protein interaction axis in cancer should prioritize CAS 55150-60-2 over other isoquinolinone analogs. Patent literature explicitly claims cyclohexyl isoquinolinones with C4-substitution as a novel class of MDM2/p53 inhibitors [1]. The 2-cyclohexyl isomer (CAS 6772-63-0) is not covered under this intellectual property and lacks the required pharmacophore [2]. Therefore, CAS 55150-60-2 is the appropriate starting material for synthesizing and evaluating tool compounds or potential leads within this chemical space .

Agrochemical Discovery: Antifungal and Antioomycete Agent Synthesis

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has demonstrated antioomycete activity against plant pathogens like Pythium recalcitrans, with potent derivatives achieving EC50 values as low as 14 µM [1]. SAR studies from this work highlight the importance of the C4 position for activity [2]. CAS 55150-60-2, with its bulky C4-cyclohexyl group, represents a distinct chemical space within this series that has not been extensively explored. It can be used as a core building block to synthesize novel derivatives for screening against agricultural fungal and oomycete diseases .

Chemical Biology: Selective PARP Inhibitor Design

The 3,4-dihydroisoquinolin-1(2H)-one core is a validated scaffold for developing selective inhibitors of poly(ADP-ribose) polymerases (PARPs) [1]. A chemical genetics approach using C7-substituted analogs achieved 10-fold selectivity for an engineered PARP10 mutant [2]. CAS 55150-60-2, which features a C4-substituent, offers an alternative vector for exploration. Researchers aiming to design isoform-selective PARP inhibitors can utilize this compound to investigate the steric and electronic effects of C4 modification on PARP binding and selectivity .

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